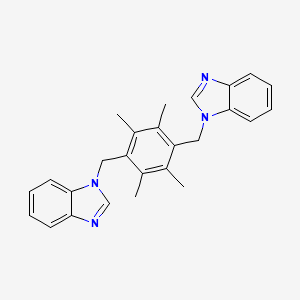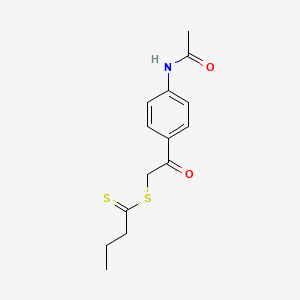
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline using hydrogenation techniques .
-
Reaction Conditions: : The Pictet-Spengler reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction temperature is typically maintained between 50-100°C .
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters .
Chemical Reactions Analysis
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its tetrahydroisoquinoline form. Hydrogenation using palladium on carbon (Pd/C) is a typical method .
-
Substitution: : The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as bromine or chlorine can be used under controlled conditions .
-
Major Products: : The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry .
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers .
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-Phenyl-3,4-dihydroisoquinoline, 1-Benzyl-3,4-dihydroisoquinoline, and 1-Methyl-3,4-dihydroisoquinoline share structural similarities .
-
Uniqueness: : The presence of the methyl and phenyl groups at specific positions in this compound imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives .
Properties
CAS No. |
24464-15-1 |
|---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
1-methyl-7-phenyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H15N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11H,9-10H2,1H3;1H |
InChI Key |
UGNOCHXNATXSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]CCC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
